molecular formula C28H44N2O2 B15434493 N-[6-(adamantane-1-carbonylamino)hexyl]adamantane-1-carboxamide CAS No. 86583-07-5

N-[6-(adamantane-1-carbonylamino)hexyl]adamantane-1-carboxamide

Cat. No.: B15434493
CAS No.: 86583-07-5
M. Wt: 440.7 g/mol
InChI Key: UVOICGWVASOGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(Adamantane-1-carbonylamino)hexyl]adamantane-1-carboxamide is a symmetric molecule featuring two adamantane-1-carboxamide groups connected via a hexylamino linker. The adamantane moiety, a rigid bicyclic hydrocarbon, confers high lipophilicity and structural stability, making it a common scaffold in medicinal chemistry for enhancing membrane permeability and target binding.

Properties

CAS No.

86583-07-5

Molecular Formula

C28H44N2O2

Molecular Weight

440.7 g/mol

IUPAC Name

N-[6-(adamantane-1-carbonylamino)hexyl]adamantane-1-carboxamide

InChI

InChI=1S/C28H44N2O2/c31-25(27-13-19-7-20(14-27)9-21(8-19)15-27)29-5-3-1-2-4-6-30-26(32)28-16-22-10-23(17-28)12-24(11-22)18-28/h19-24H,1-18H2,(H,29,31)(H,30,32)

InChI Key

UVOICGWVASOGPR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCCCNC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Biological Activity

N-[6-(adamantane-1-carbonylamino)hexyl]adamantane-1-carboxamide (CAS No: 86583-07-5) is a synthetic compound that belongs to the class of adamantane derivatives. Its unique structure, characterized by the presence of adamantane moieties, suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C28H44N2O2. The compound features a dual adamantane structure which is known for its stability and ability to interact with various biological targets.

1. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of adamantane derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines.

Cell LineIC50 (μM)Activity Level
HeLa (Cervical)< 10Potent
MCF-7 (Breast)< 10Potent
HCT-116 (Colorectal)ModerateModerate Activity
HepG-2 (Liver)ModerateModerate Activity
PC-3 (Prostate)WeakWeak Activity

The above data indicates that compounds related to this compound exhibit potent antiproliferative activity against certain cancer cell lines, particularly HeLa and MCF-7, with IC50 values below 10 μM .

2. Urease Inhibition

In vitro assays have demonstrated that adamantane-linked compounds can act as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in the pathophysiology of various diseases, including urinary tract infections and gastric ulcers.

Studies indicate that this compound may inhibit urease activity effectively, contributing to its potential therapeutic applications .

The biological activity of this compound can be attributed to its structural features:

  • Molecular Docking Studies : Molecular docking analyses suggest that this compound interacts with key amino acid residues in target enzymes such as urease. The binding affinity and interaction modes are critical for understanding its mechanism of action .
  • Intermolecular Interactions : The presence of hydrogen bonds and hydrophobic interactions due to the adamantane structure enhances the stability and efficacy of the compound in biological systems .

Case Study 1: Anticancer Activity

A study conducted on various adamantane derivatives found that this compound exhibited significant cytotoxicity against HeLa cells. The study employed the MTT assay to determine cell viability post-treatment with varying concentrations of the compound.

Case Study 2: Urease Inhibition

In another investigation focusing on urease inhibition, researchers synthesized several adamantane derivatives and evaluated their inhibitory effects on urease activity using a colorimetric assay. The results indicated that compounds similar to this compound effectively reduced urease activity, suggesting potential applications in treating urease-related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[6-(adamantane-1-carbonylamino)hexyl]adamantane-1-carboxamide with adamantane-containing and hexyl-linked analogs from the provided evidence.

Adamantane Carboxamide Derivatives ()

Two adamantane carboxamide derivatives, 6a and 6b , were synthesized and characterized:

  • 6a : N-(4-(2-((4'-methyl-[1,1'-biphenyl]-3-yl)sulfonyl)hydrazinecarbonyl)benzyl)adamantane-1-carboxamide
  • 6b : A methyl-substituted analog of 6a
Parameter Target Compound 6a 6b
Molecular Weight ~580–590 (estimated)* 584.20 580.22
Key Substituents Dual adamantane carboxamide, hexyl Adamantane carboxamide, benzyl sulfonyl hydrazine Methylated benzyl sulfonyl hydrazine
Synthesis Yield Not reported 43% 41%
Melting Point Not reported 224.9°C 224.9°C

Structural Insights :

  • The target compound’s dual adamantane groups and flexible hexyl linker contrast with 6a/6b , which incorporate aromatic benzyl sulfonyl hydrazine moieties. This difference likely reduces the target’s polarity compared to 6a/6b , enhancing lipophilicity.
  • 6a/6b exhibit higher molecular weights due to their aromatic and sulfonyl groups, which may improve crystallinity (as reflected in their sharp melting points) .
Chlorhexidine Derivatives ()
  • Chlorhexidine urea : Hexyl chain with urea and biguanide termini.
  • Chlorhexidine nitrile : Hexyl spacer with nitrile and biguanide groups.
Parameter Target Compound Chlorhexidine Urea
Molecular Weight ~580–590 (estimated)* 395.89
Key Substituents Dual adamantane carboxamide Urea, biguanide, chlorophenyl
Functional Groups Amide Urea, biguanide

Functional Contrast :

  • The target’s amide groups promote hydrogen bonding, whereas chlorhexidine derivatives rely on urea/biguanide motifs for antimicrobial activity via membrane disruption .
  • The adamantane scaffold in the target may confer superior blood-brain barrier penetration compared to chlorophenyl groups in chlorhexidine analogs.

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s symmetry and adamantane groups may complicate synthesis, as seen in the moderate yields (41–43%) of 6a/6b .
  • Pharmacological Potential: While 6a/6b were characterized for structural purposes, the target’s lipophilicity suggests utility in drug delivery or neurodegenerative therapies.
  • Data Limitations : Specific data on the target’s solubility, stability, and bioactivity are absent in the evidence, necessitating further experimental validation.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify adamantane core integrity and hexyl linker connectivity. Peaks at δ ~1.6–2.2 ppm confirm adamantane protons, while δ ~3.1–3.4 ppm corresponds to amide-bonded methylene groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z 428.3 for C23H34N2O2) and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation, particularly useful for studying steric effects from the adamantane groups. SHELX software is commonly employed for refinement .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Contradictions often arise from variations in:

  • Assay conditions (e.g., pH, temperature, solvent composition) affecting ligand-target interactions .
  • Structural analogs : Minor modifications (e.g., substituting the hexyl linker with cyclohexyl) alter pharmacokinetics. Comparative studies using analogs like N-phenyladamantane-1-carboxamide (Table 1) can clarify structure-activity relationships .
  • Data normalization : Control experiments (e.g., using reference inhibitors) ensure consistency across assays .

Q. Table 1. Key Analogs and Their Bioactivity

CompoundStructural FeatureReported BioactivityReference
Adamantane-1-carboxylic acidNo hexyl linkerWeak enzyme inhibition
N-phenyladamantane-1-carboxamideAromatic substituentEnhanced antiviral activity
Triazole-linked adamantaneHeterocyclic modificationAntibacterial properties

What computational methods predict the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina models binding to viral neuraminidase or bacterial enzymes. The adamantane moiety often occupies hydrophobic pockets, while the hexyl linker enhances flexibility .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis .

What safety precautions are necessary when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .
  • First Aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if inhaled .

How can crystallization conditions be optimized for structural analysis?

Advanced Research Question

  • Solvent Screening : Test mixtures (e.g., ethanol/water, DMSO/hexane) to identify conditions favoring single-crystal growth .
  • Temperature Gradients : Slow cooling from 40°C to 4°C reduces nucleation sites, improving crystal quality .
  • Additives : Trace trifluoroacetic acid (TFA) can protonate the amide group, enhancing solubility and crystal packing .

What strategies address low solubility in biological assays?

Advanced Research Question

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

How does the adamantane core influence metabolic stability?

Advanced Research Question

  • Cytochrome P450 Resistance : The rigid, hydrophobic adamantane structure reduces oxidation by CYP450 enzymes, prolonging half-life .
  • Plasma Protein Binding : High lipophilicity increases albumin binding, requiring dose adjustments in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.